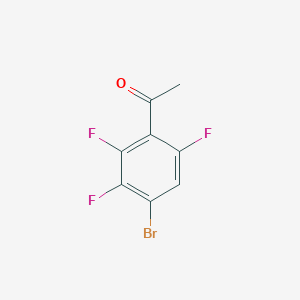

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a chemical compound with the CAS Number: 1523271-90-0 . It has a molecular weight of 253.02 . The compound is typically stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is 1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a liquid at room temperature .Scientific Research Applications

Chemical Synthesis and Protective Group Applications

- The synthesis of various bromo-phenyl ethanones, similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has been explored for their effectiveness as chemical protective groups. These compounds have shown high yields and effectiveness in halogen-exchange reactions and esterification processes, demonstrating their utility in chemical synthesis (Li Hong-xia, 2007).

Electrophilic Bromination in Organic Synthesis

- Research on α-monobromination of alkylaryl ketones, a category that includes compounds like 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has shown that using ionic liquids as bromine sources can be highly efficient. This process is simple, regioselective, and offers good yields, indicating its significance in organic synthesis (W. Ying, 2011).

Catalysis in Asymmetric Reduction of Ketones

- A study focusing on the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone, used a polymethacrylate catalyst. This research demonstrates the potential of using these compounds in catalyzing the production of enantioenriched secondary alcohols, contributing to the field of asymmetric synthesis (T. H. K. Thvedt et al., 2011).

Computational Studies in Organic Chemistry

- Computational studies have been conducted on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, which includes compounds structurally similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone. These studies use Density Functional Theory calculations to understand the reactions better, providing insights into the theoretical aspects of organic chemistry (T. Erdogan & F. Erdoğan, 2019).

Synthesis of Novel Organic Compounds

- Research has been conducted on the synthesis of various novel organic compounds using bromo-arylethanone derivatives. This includes the creation of thiazole, thiophene, and thienopyrimidine derivatives, demonstrating the versatility of bromo-arylethanones in synthesizing a wide range of organic compounds (S. Hessien et al., 2009).

Antimicrobial and Antitumor Studies

- Some studies have explored the antimicrobial and antitumor activities of compounds derived from bromo-arylethanones. This research has shown that these compounds can exhibit a broad range of antitumor activities and might be effective against various bacterial and fungal strains, indicating potential biomedical applications (R. Ramadan et al., 2014).

properties

IUPAC Name |

1-(4-bromo-2,3,6-trifluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLWYEZZGODNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1F)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)

![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)